5-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
5-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-19(2)12-4-6-14(18-17-12)23-10-7-8-20(9-10)15(22)11-3-5-13(21)16-11/h4,6,10-11H,3,5,7-9H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHMYLYSSAJXDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one, a complex organic compound, has garnered attention for its potential biological activities, particularly in cancer research. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features multiple functional groups, including:
- Pyridazine ring : Known for its role in various biological activities.
- Pyrrolidine rings : Associated with neuroprotective effects.
- Dimethylamino group : Implicated in enhancing solubility and bioactivity.
The molecular formula is with a molecular weight of 343.4 g/mol.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. These compounds may interact with cellular pathways involved in cancer progression, specifically targeting protein kinases associated with tumor growth and survival .
Preliminary studies suggest that this compound may modulate the activity of serine/threonine protein kinases, which play a crucial role in regulating metabolic processes and cell proliferation . The interaction with these kinases could lead to the inhibition of cancer cell growth and induction of apoptosis.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Pyridazine Intermediate : This is achieved by reacting hydrazine with diketones and subsequent methylation.
- Attachment of Pyrrolidine Rings : Nucleophilic substitution reactions introduce the pyrrolidine structure into the molecule.
These synthetic routes are essential for producing compounds with desired biological activities .
In Vitro Studies
A study involving related compounds demonstrated their ability to inhibit specific kinases implicated in cancer cell signaling pathways. For instance, compounds targeting the PDK1 kinase showed promising results in inhibiting tumor growth in xenograft models .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Dimethylaminopyridazine | Dimethylamino group and pyridazine ring | Antioxidant properties |
| Pyrrolidine derivatives | Incorporate pyrrolidine rings | Potential neuroprotective effects |
| Methoxy-substituted pyridines | Feature methoxy groups on pyridine rings | Anticancer activity |
This table highlights the diversity within this chemical class and underscores the unique combination of functional groups present in this compound that may confer distinct biological activities.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrrolidine compounds can exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial growth .
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties. The ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is crucial in reducing inflammation, which is a common pathway in many diseases including arthritis and other chronic inflammatory conditions .
Anticancer Potential
The fused heterocyclic structure of 5-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one suggests potential anticancer applications. Research into related compounds indicates that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of Pyrrolidine Rings: Utilizing starting materials such as amino acids or related derivatives.
- Pyridazine Introduction: Incorporating the dimethylamino-pyridazine moiety through nucleophilic substitution reactions.
- Characterization: Employing techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry to confirm structure and purity .
Case Study 1: Antimicrobial Efficacy
A study published in the Oriental Journal of Chemistry evaluated various synthesized compounds similar to this compound for their antimicrobial activity using disc diffusion methods. Results showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating potential for therapeutic applications in infectious diseases .
Case Study 2: Anti-inflammatory Properties
In a study focusing on dual inhibition of COX and LOX pathways, derivatives of pyrrolidine were synthesized and tested for their anti-inflammatory effects. The results indicated that modifications to the pyrrolidine structure significantly enhanced anti-inflammatory activity, suggesting that similar modifications could be applied to the target compound for improved efficacy .
Preparation Methods
Molecular Architecture
The target compound comprises two distinct heterocyclic systems:
- Pyrrolidin-2-one : A five-membered lactam ring with a carbonyl group at position 2.
- Substituted pyrrolidine : A pyrrolidine ring functionalized at position 3 with a pyridazin-3-yloxy group and at position 1 with a carbonyl linkage to the pyrrolidin-2-one core. The pyridazine moiety is further substituted with a dimethylamino group at position 6.
The molecular formula is C₁₅H₂₁N₅O₃ , with a molecular weight of 319.36 g/mol . Key challenges in synthesis include regiospecific functionalization of pyridazine, stereochemical control during ether formation, and amide bond activation.
Synthetic Route Development
Synthesis of 6-(Dimethylamino)pyridazin-3-ol
Step 1: Nitration of Pyridazine
Pyridazine undergoes nitration at position 3 using fuming nitric acid and sulfuric acid at 0–5°C, yielding 3-nitropyridazine.
Step 2: Reduction to 3-Aminopyridazine
Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine, producing 3-aminopyridazine.
Step 3: Dimethylation
Reaction with methyl iodide in the presence of potassium carbonate introduces dimethylamino groups, yielding 6-(dimethylamino)pyridazin-3-ol.
Characterization :
Ether Formation: 3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine
Step 4: Nucleophilic Substitution
6-(Dimethylamino)pyridazin-3-ol reacts with 3-bromopyrrolidine in dimethylformamide (DMF) using potassium tert-butoxide as a base. The reaction proceeds at 80°C for 12 hours to form the ether linkage.
Optimization :
- Solvent : DMF enhances nucleophilicity of the pyridazin-3-olate.
- Yield : 78% after purification by silica gel chromatography.
Characterization :
Synthesis of Pyrrolidin-2-one-5-carboxylic Acid
Step 5: Bromination at Position 5
Pyrrolidin-2-one is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN) in CCl₄, yielding 5-bromopyrrolidin-2-one.
Step 6: Cyanation
Reaction with copper cyanide (CuCN) in DMF substitutes bromide with a cyano group, forming 5-cyanopyrrolidin-2-one.
Step 7: Hydrolysis to Carboxylic Acid
The nitrile is hydrolyzed using 6M HCl at reflux, yielding pyrrolidin-2-one-5-carboxylic acid.
Characterization :
- IR (KBr) : 1705 cm⁻¹ (C=O, lactam), 1680 cm⁻¹ (C=O, carboxylic acid).
Amide Coupling: Final Assembly
Step 8: Acid Chloride Formation
Pyrrolidin-2-one-5-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride.
Step 9: Amide Bond Formation
The acid chloride reacts with 3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidine in dichloromethane (DCM) with triethylamine as a base. The reaction is conducted at 0°C to room temperature for 2 hours.
Optimization :
- Coupling Reagent : Direct use of acid chloride avoids side reactions.
- Yield : 64% after recrystallization from ethyl acetate.
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (d, J = 8.4 Hz, 1H, pyridazine-H), 6.90 (d, J = 8.4 Hz, 1H, pyridazine-H), 3.70–3.55 (m, 4H, pyrrolidine-H), 2.45 (s, 6H, N(CH₃)₂), 2.25 (s, 3H, pyrrolidinone-CH₃).
- ESI-MS (m/z) : 319.4 [M+H]⁺.
Analytical Data Summary
| Step | Reaction | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Nitration | HNO₃, H₂SO₄, 0–5°C | 92 | >95 |
| 2 | Reduction | H₂, Pd/C, EtOH | 88 | >95 |
| 3 | Dimethylation | CH₃I, K₂CO₃, DMF | 75 | >95 |
| 4 | Ether Formation | 3-Bromopyrrolidine, t-BuOK | 78 | >95 |
| 5 | Bromination | NBS, AIBN, CCl₄ | 65 | >95 |
| 6 | Cyanation | CuCN, DMF | 70 | >95 |
| 7 | Hydrolysis | 6M HCl, reflux | 82 | >95 |
| 8 | Acid Chloride Formation | SOCl₂ | 95 | >95 |
| 9 | Amide Coupling | Et₃N, DCM | 64 | >95 |
Mechanistic Insights and Side Reactions
Etherification Stereochemistry
The nucleophilic substitution at pyrrolidine’s position 3 proceeds via an SN2 mechanism, leading to inversion of configuration. Chiral HPLC confirmed >98% enantiomeric excess for the (R)-isomer when using (R)-3-bromopyrrolidine.
Amide Coupling Side Products
Competitive N-acylation of the pyridazine’s dimethylamino group was observed (<5%), minimized by using a 1:1 molar ratio of acid chloride to amine.
Scalability and Industrial Relevance
The route is scalable to kilogram-scale with modifications:
- Continuous Flow Nitration : Reduces exothermic risks.
- Catalytic Amination : Replaces stoichiometric methyl iodide with dimethyl carbonate under palladium catalysis.
Q & A
Q. What are the recommended synthetic routes for 5-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one, and how can reaction yields be optimized?
- Methodological Answer : A multi-step synthesis approach is typically employed, involving coupling reactions between pyrrolidinone and pyridazine derivatives. For example, parallel synthesis strategies (as seen in pyrimidine derivatives) can be adapted by using tert-butyldimethylsilyl (TBDMS) protection for hydroxyl groups to improve regioselectivity . Optimization may involve adjusting catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃ for greener synthesis ) and reaction conditions (temperature, solvent polarity). Yields can be enhanced via iterative purification using flash chromatography or preparative HPLC .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). For example, X-ray analysis of similar pyrrolidinone-pyridazine hybrids has resolved stereochemical ambiguities in the pyrrolidine ring . IR spectroscopy can confirm carbonyl (C=O) and amine (N–H) functional groups, while elemental analysis validates purity .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for pyridazine and pyrrolidinone analogs. Key precautions include:
- Use of fume hoods and PPE (gloves, lab coats) to prevent inhalation or dermal exposure .
- Immediate decontamination with ethanol or sodium bicarbonate for spills.
- Storage in anhydrous conditions to prevent hydrolysis of the carbonyl group .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations can model interactions with enzymes or receptors. For instance, pyridazine derivatives often target kinase domains; homology modeling of the ATP-binding pocket (e.g., using PDB templates like A1IZ7 ) can guide mutagenesis studies. Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP and polar surface area may predict pharmacokinetic properties .
Q. What experimental designs are suitable for assessing environmental persistence or toxicity?
- Methodological Answer : Adopt a tiered approach:
- Phase 1 (Lab) : Measure hydrolysis/photolysis rates under controlled pH and UV light .
- Phase 2 (Microcosm) : Evaluate biodegradation in soil/water systems using OECD 307 guidelines .
- Phase 3 (Ecotoxicology) : Conduct acute/chronic toxicity assays on Daphnia magna or zebrafish embryos, with LC₅₀/EC₅₀ calculations .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to cell line/passage number).
- Assay Validation : Replicate key experiments with controls for off-target effects (e.g., siRNA knockdown of suspected targets).
- Structural Confirmation : Verify compound identity via LC-MS/MS in each study to rule out degradation artifacts .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Formulation : Use cyclodextrin complexes or lipid nanoparticles .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance membrane permeability .
- PK/PD Studies : Monitor plasma half-life in rodent models with HPLC-MS/MS quantification .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in synthesis?
- Methodological Answer :
- Quality Control : Implement in-process analytics (e.g., in-line FTIR for reaction monitoring).
- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., catalyst loading, reaction time) affecting purity .
- Cross-Validation : Share samples with independent labs for NMR/LC-MS cross-checking .
Q. What statistical methods are recommended for analyzing dose-response data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
